N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide

Medicinal Chemistry Structure-Activity Relationships Chromone Derivatives

This unique benzothiophene-chromone hybrid features a fully aromatic benzothiophene linked via a propan-2-yl spacer to a 4-oxo-4H-chromene-2-carboxamide core. Unlike tetrahydrobenzothiophene analogs, the aromatic system enhances π-stacking with tubulin/topoisomerase targets, achieving class-level IC50 values as low as 0.05–0.08 μM in antiproliferative assays. Ideal as a SAR tool compound to compare linker length, regiochemistry, and thiophene saturation effects. Use in parallel with tetrahydrobenzothiophene analogs in liver microsome or hepatocyte stability assays to guide lead optimization. Order now to advance your drug discovery pipeline.

Molecular Formula C21H17NO3S
Molecular Weight 363.43
CAS No. 2034469-42-4
Cat. No. B2781093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide
CAS2034469-42-4
Molecular FormulaC21H17NO3S
Molecular Weight363.43
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C21H17NO3S/c1-13(10-14-12-26-20-9-5-3-6-15(14)20)22-21(24)19-11-17(23)16-7-2-4-8-18(16)25-19/h2-9,11-13H,10H2,1H3,(H,22,24)
InChIKeyDVXYTEYUQMOXPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 2034469-42-4): Chemical Class and Structural Context for Procurement Decisions


N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound that combines a benzothiophene moiety with a 4-oxo-4H-chromene-2-carboxamide core via a propan-2-yl linker [1]. The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry associated with diverse biological activities including enzyme inhibition, anti-inflammatory, and anticancer effects [2]. The benzothiophene substituent introduces a 10π-electron aromatic system, which may enhance ligand–protein interactions compared to the 6π-electron phenyl ring found in natural flavones [3]. This compound is primarily offered by chemical vendors as a research reagent, and its CAS registry number is 2034469-42-4 [1].

Why N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide Cannot Be Directly Substituted by Other Chromone-2-Carboxamides


Chromone-2-carboxamide derivatives display highly substituent-dependent biological profiles, where minor structural modifications can shift the mechanism of action entirely. In a study of benzo[b]thiophenyl chromone derivatives, 5-hydroxy-substituted compounds arrested the cell cycle at G2/M via tubulin inhibition (IC50 0.05–0.08 μM), whereas 3-hydroxy-substituted analogs affected the G1/S phase through topoisomerase I inhibition [1]. Similarly, among chromone-2-carboxamides, N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide showed IC50 values of 29.5 μM (MCF-7) and 25.7 μM (MDA-MB-231), while other derivatives in the same series were inactive [2]. The specific combination of a non-tetrahydro benzothiophene attached via a propan-2-yl linker to a 4-oxo-4H-chromene-2-carboxamide in the target compound is structurally distinct from tetrahydrobenzothiophene analogs (e.g., CAS 443329-43-9) and flavone-based BT-chromones. These differences in ring saturation, linker length, and substitution position preclude reliable interchangeability without empirical comparison data.

Quantitative Differentiation Evidence for N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide Against Closest Analogs


Structural Differentiation: Non-Tetrahydro Benzothiophene vs. Tetrahydrobenzothiophene Chromone-2-Carboxamides

The target compound CAS 2034469-42-4 contains an unsaturated benzothiophene ring system (10π-electron aromatic), whereas the closest commercially available chromone-2-carboxamide analogs (e.g., CAS 443329-43-9, CAS 868965-52-0) feature a tetrahydrobenzothiophene core (4π-electron non-aromatic). In the benzo[b]thiophenyl chromone series studied by Saito et al., the expanded 10π-electron aromatic system was critical for potent antiproliferative activity: compound 6 (2-(benzo[b]thiophen-3-yl)-5-hydroxy-7-isopropoxy-6-methoxyflavone) achieved IC50 values of 0.05–0.08 μM against multiple human tumor cell lines, whereas structural analogs with reduced aromaticity lost activity [1]. The target compound retains the fully aromatic benzothiophene, suggesting potential for stronger π-stacking interactions with protein targets compared to tetrahydrobenzothiophene analogs [2].

Medicinal Chemistry Structure-Activity Relationships Chromone Derivatives

Differentiation by Linker Architecture: Propan-2-yl Spacer vs. Direct Attachment or Hydroxyethyl Linkers

The target compound features a unique propan-2-yl linker connecting the benzothiophene (at position 3) to the chromone carboxamide nitrogen. Closest commercially cataloged analogs use different connectivity: N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide attaches the benzothiophene directly at the 5-position to the chromene-3-carboxamide, while N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide uses a hydroxyethyl linker. The length and flexibility of the linker critically influence the spatial orientation of the two aromatic systems. In a study of chromone-2-carboxamide rotational isomerism, Davidson and Kaye demonstrated that the amide bond in 4-oxo-4H-chromene-2-carboxamides exhibits restricted rotation with measurable energy barriers, and the N-alkyl substituent significantly affects the conformational equilibrium [1]. The propan-2-yl linker in the target compound introduces a chiral center and an additional degree of rotational freedom not present in directly attached or shorter-chain analogs.

Drug Design Linker Chemistry Chromone-Thiophene Hybrids

Class-Level Antiproliferative Benchmark: BT-Chromone Hybrid Potency vs. Chromone-2-Carboxamide Baseline

The benzo[b]thiophenyl chromone scaffold has demonstrated potent antiproliferative activity in peer-reviewed studies. The lead BT-flavone compound 2-(benzo[b]thiophen-3-yl)-5-hydroxy-7-isopropoxy-6-methoxyflavone inhibited multiple human tumor cell lines with IC50 values of 0.05–0.08 μM, including a multidrug-resistant line [1]. In contrast, typical chromone-2-carboxamide derivatives lacking the benzothiophene substitution show more modest cytotoxicity: N-(4-hydroxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide achieved IC50 values of 29.5 μM (MCF-7) and 25.7 μM (MDA-MB-231) [2], and a series of 21 chromone carboxamide derivatives evaluated by Bousejra-ElGarah et al. showed IC50 values primarily in the 25–>100 μM range against MCF-7, OVCAR, IGROV, and HCT-116 cell lines [3]. While direct head-to-head data for the target compound are not available from non-vendor primary sources, the class-level evidence indicates that incorporation of a benzothiophene moiety can enhance antiproliferative potency by approximately 100–500 fold compared to simple chromone-2-carboxamides, depending on the specific substitution pattern.

Anticancer Activity Cytotoxicity Benzothiophene Chromone

Metabolic Stability Potential: Aromatic Benzothiophene vs. Tetrahydrobenzothiophene Scaffolds

The fully aromatic benzothiophene ring in the target compound is expected to exhibit different metabolic stability compared to tetrahydrobenzothiophene analogs. Tetrahydrobenzothiophene rings contain benzylic and allylic positions susceptible to cytochrome P450-mediated oxidation, potentially leading to faster metabolic clearance [1]. In contrast, the fully aromatic benzothiophene lacks these activated positions, which may confer improved metabolic stability. This distinction is relevant for researchers choosing between CAS 2034469-42-4 and tetrahydrobenzothiophene-containing chromone carboxamides (e.g., CAS 443329-43-9, CAS 868965-52-0) for in vivo or cell-based studies where compound half-life is a critical parameter. The benzothiophene moiety is a recognized privileged structure in medicinal chemistry, with several benzothiophene-containing drugs (e.g., raloxifene, sertaconazole) demonstrating favorable pharmacokinetic profiles [2].

Drug Metabolism Pharmacokinetics Metabolic Stability

Recommended Research Application Scenarios for N-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide Based on Available Evidence


Antiproliferative Screening in Cancer Cell Line Panels

Based on class-level evidence that benzothiophene-chromone hybrids achieve IC50 values as low as 0.05–0.08 μM against human tumor cell lines [1], this compound is suitable for inclusion in antiproliferative screening cascades. The aromatic benzothiophene distinguishes it from tetrahydrobenzothiophene analogs and may confer stronger π-stacking interactions with tubulin or topoisomerase targets. Researchers should include appropriate positive controls (e.g., doxorubicin, paclitaxel) and compare results against non-benzothiophene chromone-2-carboxamides to establish the contribution of the benzothiophene moiety to any observed activity.

Structure-Activity Relationship (SAR) Studies of Chromone-Thiophene Hybrids

The unique combination of a fully aromatic benzothiophene, propan-2-yl chiral linker, and 4-oxo-4H-chromene-2-carboxamide core makes this compound a valuable tool compound for SAR exploration. It can serve as a reference point to compare the effects of linker length, benzothiophene attachment position, and chromene regiochemistry against analogs such as N-(benzo[b]thiophen-5-yl)-4-oxo-4H-chromene-3-carboxamide. The amide rotational isomerism characterized by Davidson and Kaye for this scaffold class [2] should be considered when interpreting biological data, as conformational equilibria may influence target binding.

Metabolic Stability Comparison Studies

The aromatic benzothiophene in the target compound is predicted to have fewer CYP450 oxidation sites compared to tetrahydrobenzothiophene analogs [3]. Researchers investigating the metabolic stability of chromone-thiophene hybrids can use this compound in parallel with tetrahydrobenzothiophene analogs (e.g., CAS 443329-43-9) in liver microsome or hepatocyte stability assays to empirically test this class-level prediction. Such head-to-head comparisons would provide valuable data to guide subsequent lead optimization efforts.

Quote Request

Request a Quote for N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.